molecular formula C18H18Cl2N2O3S B2905484 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 341965-20-6

2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B2905484
CAS No.: 341965-20-6
M. Wt: 413.31
InChI Key: LRKACUVPYSKRSK-UHFFFAOYSA-N
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Description

2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide is a complex organic compound characterized by its unique chemical structure, which includes dichloro, methoxy, and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-5-methoxyaniline and N-methyl-N-phenylacetamide.

    Formation of Intermediate: The first step involves the reaction of 2,4-dichloro-5-methoxyaniline with a suitable acylating agent to form an intermediate compound.

    Thioether Formation: The intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group.

    Final Coupling: The final step involves coupling the intermediate with N-methyl-N-phenylacetamide under specific conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biochemical Probes: Employed in studies to understand biochemical pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s dichloro and methoxy groups may facilitate binding to active sites, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-5-methoxyaniline: Shares the dichloro and methoxy groups but lacks the sulfanyl and acetamide functionalities.

    N-methyl-N-phenylacetamide: Contains the acetamide group but lacks the dichloro, methoxy, and sulfanyl groups.

Uniqueness

    Structural Complexity: The combination of dichloro, methoxy, sulfanyl, and acetamide groups in a single molecule is unique.

This detailed overview highlights the significance of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide in scientific research and its potential applications across different domains

Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-2-[2-(N-methylanilino)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-22(12-6-4-3-5-7-12)18(24)11-26-10-17(23)21-15-9-16(25-2)14(20)8-13(15)19/h3-9H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKACUVPYSKRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSCC(=O)NC2=CC(=C(C=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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